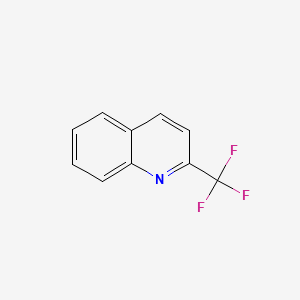

2-(Trifluorométhyl)quinoléine

Vue d'ensemble

Description

Synthesis Analysis

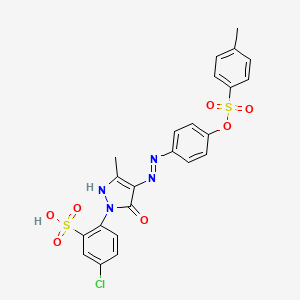

The synthesis of 2-(Trifluoromethyl)quinoline derivatives has been achieved through various methods. One notable method involves the Buchwald–Hartwig amination, yielding 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines with 60–88% yields starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines (Bonacorso et al., 2018). Another synthesis approach utilizes propylphosphonium tetrachloroindate ionic liquid supported on nanosilica as a heterogeneous catalyst under solvent-free conditions for the synthesis of an array of quinolines (Azizi et al., 2018).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including those with a trifluoromethyl group, has been extensively studied. For example, the crystal structure of quinoline-2-carboxylic acid and quinolinium-2-carboxylate shows tautomeric pairs held together by hydrogen bonds, highlighting the structural versatility of quinoline derivatives (Dobrzyńska & Jerzykiewicz, 2004). Similarly, the structure of 2-chloro-7-methyl-3-((4-((p-tolyloxy)methyl)-1H-1,2,3-triazol-1-yl)methyl) quinoline was solved by X-ray powder diffraction, revealing the presence of non-covalent molecular interactions stabilizing the crystal packing (Ghosh et al., 2020).

Chemical Reactions and Properties

2-(Trifluoromethyl)quinoline derivatives undergo various chemical reactions, reflecting their diverse chemical properties. The interaction of quinoline-2(1H)-thione with molecular iodine demonstrates the compound's potential as an antithyroid drug and its ability to form charge-transfer complexes, illustrating the reactivity of such derivatives (Chernov'yants et al., 2015).

Physical Properties Analysis

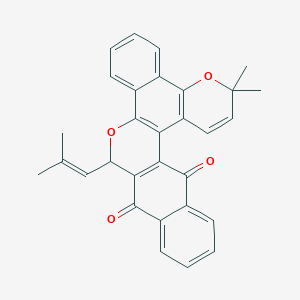

The physical properties of 2-(Trifluoromethyl)quinoline derivatives, such as solvatochromism and fluorescence, are significant for their applications in materials science and as analytical tools. For instance, Y-shaped tri-fluoromethyl substituted quinoxalines exhibit large Stoke’s shifts due to the presence of the electron-withdrawing trifluoromethyl group, indicative of their potential in optical applications (Rajalakshmi & Palanisami, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with biological molecules, position 2-(Trifluoromethyl)quinoline derivatives as valuable compounds in medicinal chemistry and biochemistry. Their interactions with DNA and human serum albumin have been explored, revealing their potential for drug development and as probes for biomolecular studies (Kappenberg et al., 2021).

Applications De Recherche Scientifique

Agents Antitumoraux

Des dérivés de la 2-(trifluorométhyl)quinoléin-4-amine ont été conçus et synthétisés en tant qu'agents antitumoraux puissants . Ces composés ont montré une activité cytotoxique significative contre les lignées cellulaires PC3, K562 et HeLa . Par exemple, le composé 5e a démontré une forte activité antiproliférative contre ces lignées cellulaires avec des valeurs de CI50 de 0,49 µM, 0,08 µM et 0,01 µM, respectivement .

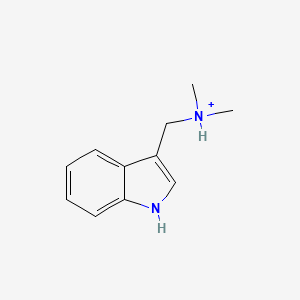

Inhibiteurs de la Polymérisation des Microtubules

Ces dérivés agissent également comme des agents ciblant les microtubules (MTA), inhibant la polymérisation des microtubules . Ce mécanisme perturbe le réseau de tubuline dans les cellules HeLa, les arrêtant à la phase G2/M et induisant l'apoptose d'une manière dépendante de la dose .

Inhibiteurs de la Tubuline

Le composé représentatif 5e est une nouvelle classe d'inhibiteurs de la tubuline . Il a été constaté qu'il perturbait le réseau de tubuline dans les cellules HeLa, de manière similaire à la colchicine .

Découverte de Médicaments

L'acide 2-(trifluorométhyl)quinoléin-8-yl)boronique, un composé apparenté, a des applications diverses dans des domaines comme la découverte de médicaments. Il présente une forte perplexité en raison de sa structure complexe.

Catalyse

Le même composé est également utilisé en catalyse. Sa structure complexe offre une burstiness, ce qui en fait un composé chimique polyvalent pour la recherche scientifique.

Médicaments Approuvés par la FDA

Des médicaments contenant un groupe trifluorométhyle, y compris ceux avec la 2-(trifluorométhyl)quinoléine, ont été approuvés par la FDA . Ces médicaments se sont avérés présenter de nombreuses activités pharmacologiques .

Mécanisme D'action

Target of Action

Quinoline-based compounds, in general, have been known to target various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .

Mode of Action

Quinoline derivatives are known to interact with their targets, leading to changes in the target’s function . For instance, some quinoline-based compounds inhibit enzyme activity, leading to their antibacterial, antineoplastic, and antiviral effects .

Biochemical Pathways

Quinoline compounds are known to interfere with various biochemical pathways, depending on their specific targets .

Result of Action

Quinoline-based compounds are known to exhibit a range of biological activities, including antibacterial, antineoplastic, and antiviral effects .

Safety and Hazards

Orientations Futures

There is a growing interest in fluorinated derivatives of quinolines, including 2-(Trifluoromethyl)quinoline, which stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . The discovery of novel analgesic agents with high potency, low toxicity, and low addictive properties remains a priority .

Propriétés

IUPAC Name |

2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSRICFIQLVSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380663 | |

| Record name | 2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

347-42-2 | |

| Record name | 2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(TRIFLUOROMETHYL)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

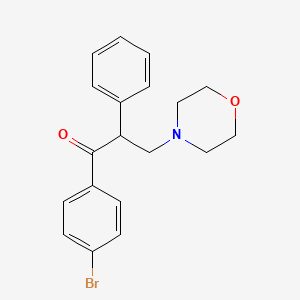

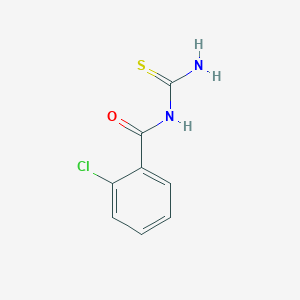

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1226448.png)

![N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B1226449.png)

![N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide](/img/structure/B1226451.png)

![1-[3-[2-(Dimethylamino)ethylamino]-3-oxopropyl]-2-methyl-5-(4-methylphenyl)-3-pyrrolecarboxylic acid ethyl ester](/img/structure/B1226454.png)

![N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-oxo-1-[(phenylmethyl)amino]propan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1226457.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B1226459.png)

![2-[(4-Methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1226463.png)

![6-[5-(2-Fluorophenyl)-3-pyrazolidinylidene]-4-nitro-1-cyclohexa-2,4-dienone](/img/structure/B1226467.png)

![2-Cyclopentylacetic acid [2-[(3-chloro-9,10-dioxo-2-anthracenyl)amino]-2-oxoethyl] ester](/img/structure/B1226472.png)